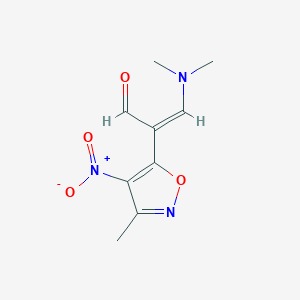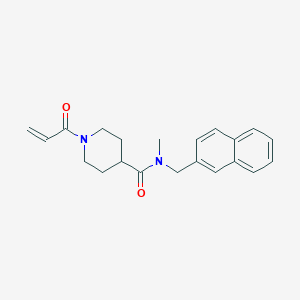
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione), also known as TBDPT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a useful tool for studying various biochemical and physiological processes.
Scientific Research Applications
Polyimides and Solubility Enhancement
Polyimides (PIs) are high-performance polymers used in diverse applications such as aerospace, adhesives, and microelectronics. The incorporation of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione into PI backbones enhances solubility in organic solvents like NMP, DMF, THF, and CHCl3 at room temperature . These PIs exhibit excellent transparency (over 90% in the visible light range) and form tough, flexible films. Their thermal stability is remarkable, with a 5% weight loss temperature between 525°C and 529°C in a nitrogen atmosphere.
Thermoplastic Polyimides
Traditional polyimides often lack processability due to their rigid backbones. However, by introducing flexible linkages, researchers can create thermoplastic PIs. The tert-butyl group in ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione contributes to improved processability without compromising inherent properties .
Biotin Synthesis Intermediate
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione: serves as a key intermediate in the synthesis of biotin, a water-soluble vitamin essential for metabolic cycles involving carbon dioxide fixation during fatty acid, sugar, and α-amino acid biosynthesis .
Aromatic Polyamides
The compound’s structure allows for the design of aromatic polyamides with tailored properties. Researchers can explore its use in membranes, coatings, and other high-tech applications .
properties
IUPAC Name |
4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S/c1-22(2,3)23-21(26)25-16-14-24(15-17-25)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNDIFVTQISUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)
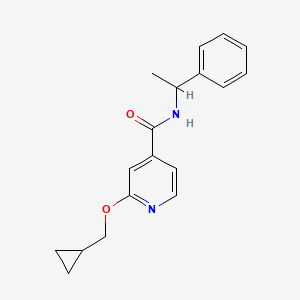
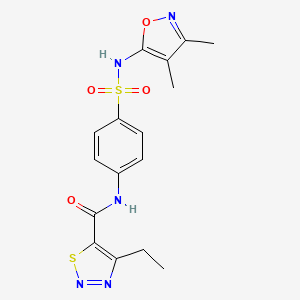

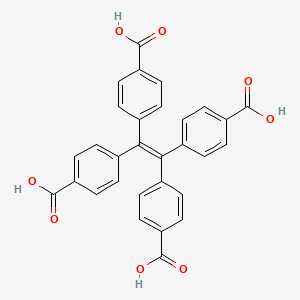

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)

![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)
